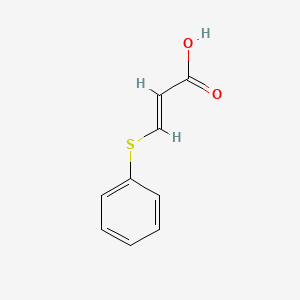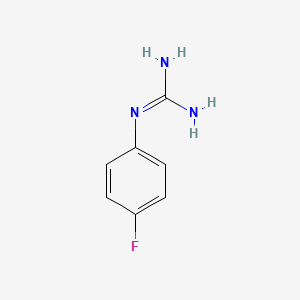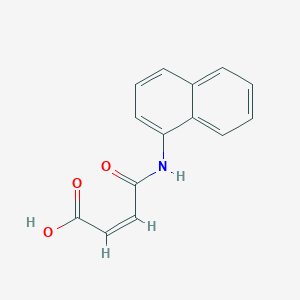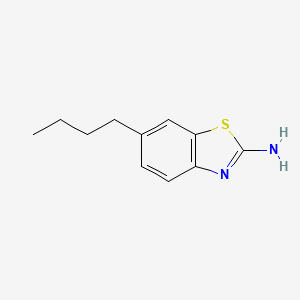
2-Dodecyl-p-cresol
Descripción general
Descripción
2-Dodecyl-p-cresol is a broadband UV absorber used to stabilize products in transparent packaging. It protects sensitive ingredients such as colors, fragrances, or natural extracts from photooxidative degradation .
Synthesis Analysis
The synthesis of p-cresol, a related compound, involves the sulfonation of toluene followed by basic hydrolysis of the sulfonate salt . Another method involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and subsequently hydrolyzed to give the final product p-cresol .Molecular Structure Analysis
The molecular formula of this compound is C19H32O . The average mass is 276.457 Da and the monoisotopic mass is 276.245331 Da .Chemical Reactions Analysis
P-Cresol, a related compound, is metabolized through conjugation, mainly sulphation and glucuronization . In a study on the hydroprocessing activity of p-cresol, supported Pt, Pd, Ru, and conventional CoMo/Al2O3, NiMo/Al2O3, NiW/Al2O3 catalysts were used .Physical And Chemical Properties Analysis
This compound is a white to almost white powder to crystal .Aplicaciones Científicas De Investigación
Removal and Sorption Technologies
Research has demonstrated the effectiveness of various materials and methods in the removal and sorption of p-cresol from aqueous solutions, which could be relevant for environmental remediation and wastewater treatment. For instance, membrane contactors have been used for the simultaneous removal of p-cresol and metal ions from water, leveraging micellar solubilization with sodium dodecyl sulfate (SDS) solutions (Witek-Krowiak et al., 2009). Similarly, the sorption capabilities of surfactant-modified compounds have been explored, showing potential for enhancing the removal efficiency of p-cresol and other contaminants in mixed waste streams (Li et al., 2013).
Catalysis and Hydrogenation
Studies on the catalytic hydrogenation of cresols have provided insights into the transformation processes of these compounds. For example, the hydrogenation of o-cresol over a platinum catalyst has been investigated, showing the conversion to 2-methyl-cyclohexanol through intermediate products, with the study also including first-principles calculations to understand the mechanism at the atomic scale (Li et al., 2017).
Surfactant Interactions
The interactions between cresol compounds and various surfactants have been thoroughly examined, revealing complex behaviors that influence solubilization, micellization, and removal processes. These interactions are crucial for applications in cleaning, environmental remediation, and chemical processing. Research into the behavior of cresols with cationic, anionic, and nonionic surfactants has shown varying effects on critical micelle concentration and the efficiency of cresol removal from solutions (Ali et al., 2017).
Soil Remediation
The application of soil flushing techniques for the removal of cresols from contaminated soil highlights the potential for addressing soil and groundwater pollution. The use of surfactants, such as sodium dodecyl sulfate and Triton X-100, has been investigated to enhance the removal efficiencies of cresols under different environmental conditions, showing promising results for remediating contaminated sites (Gitipour et al., 2014).
Mecanismo De Acción
Target of Action
2-Dodecyl-p-cresol, also known as Benzotriazolyl Dodecyl p-Cresol, is primarily used as a UV light stabilizer and absorber . Its primary targets are light-sensitive colorants, fragrances, natural compounds, and other sensitive ingredients in various products .
Mode of Action
The compound works by absorbing UV light, thereby protecting the targeted substances from UV-light induced decomposition reactions . This prevents fading or discoloration of products that are exposed to light .
Biochemical Pathways
Cresols are also known to be degraded to 2-methyl-4-oxalocrotonate .
Pharmacokinetics
It’s known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .
Result of Action
The primary result of the action of this compound is the stabilization of transparent packaged products . It protects colors, fragrances, natural compounds, and other sensitive ingredients from photolytic and/or photo-oxidative degradation, thus providing long-lasting shelf life even with light-sensitive formulations .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as light exposure. As a UV absorber, its action is particularly relevant in environments with high UV exposure . It is specifically tailored to the needs of the personal care industry .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Dodecyl-p-cresol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with brain-derived neurotrophic factor (BDNF) and neurofilament subunits in neuronal cells . These interactions are crucial for the differentiation and structural remodeling of neuronal cells. Additionally, this compound has been observed to induce oxidative stress, which in turn activates redox-sensitive genes and stimulates the release of BDNF .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound potentiates nerve growth factor-induced differentiation by promoting the secretion of BDNF and increasing the expression of neurofilament subunits . This compound also induces mild oxidative stress, which can have adaptive and compensatory effects on neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It has been shown to activate redox-sensitive genes by inducing oxidative stress, leading to the secretion of BDNF and the expression of neurofilament subunits . Additionally, this compound interacts with various enzymes involved in oxidative stress response, further amplifying its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce oxidative stress and activate redox-sensitive genes over extended periods, leading to sustained changes in cellular function . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to induce mild oxidative stress and promote neuronal differentiation, while high doses can exacerbate oxidative stress and lead to adverse effects on cellular function . In animal models, high doses of this compound have been associated with increased anxiety-like behaviors and hyperactivity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress response and neurotrophic factor signaling. The compound interacts with enzymes such as HpdBCA decarboxylase, which is responsible for the decarboxylation of p-hydroxyphenylacetic acid (p-HPA) to p-cresol . This interaction is crucial for the compound’s role in modulating oxidative stress and promoting neuronal differentiation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . Additionally, this compound interacts with binding proteins that facilitate its transport and distribution within cells, ensuring its effective localization and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In neuronal cells, this compound is primarily localized in the cytoplasm and nucleus, where it interacts with redox-sensitive genes and neurotrophic factors .
Propiedades
IUPAC Name |
2-dodecyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBOZHPSDAPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347621 | |
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25912-91-8 | |
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

